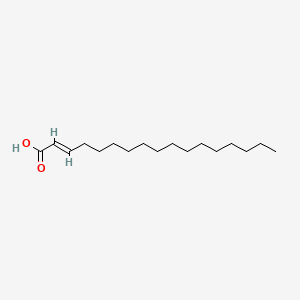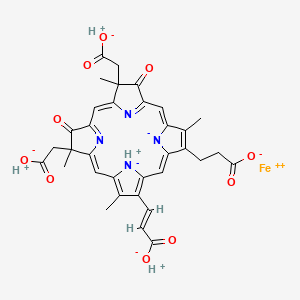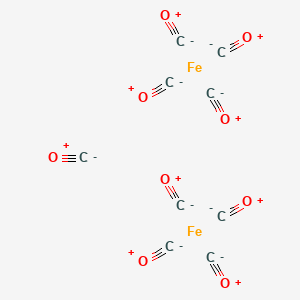
Heptadecenoic acid
Overview
Description
Heptadecenoic acid, also known as Margaric acid, is an odd-chain fatty acid . It is classified as an unsaturated fatty acid with the molecular formula C17H32O2 . It has a preference for short chain acid substrates and may function to supply the octanoic substrates for lipoic acid biosynthesis .
Synthesis Analysis
The synthesis of this compound involves the condensation reaction of fatty acid synthesis by the addition of two carbons from malonyl-ACP . A study on the degradation of fatty acids with double bonds on even-numbered carbons in transgenic plants synthesizing Polyhydroxyalkanoates in peroxisomes revealed a significant contribution of both the reductase-isomerase and epimerase pathways to the degradation of these fatty acids .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C17H32O2 . The average mass is 268.435 Da and the monoisotopic mass is 268.240234 Da .
Chemical Reactions Analysis
This compound is involved in the condensation reaction of fatty acid synthesis by the addition of two carbons from malonyl-ACP . The degradation of fatty acids with double bonds on even-numbered carbons requires the presence of auxiliary enzymes in addition to the enzymes of the core β-oxidation cycle .
Physical And Chemical Properties Analysis
This compound has an average mass of 268.435 Da and a monoisotopic mass of 268.240234 Da . More detailed physical and chemical properties can be found in the safety data sheets .
Scientific Research Applications
Catalysis and Material Science
Synthesis of Colloidal Composites : Heptadecenoic acid-functionalized magnetite nanoparticles are used in synthesizing colloidal composites, which serve as magnetically recyclable acid catalysts. These are achieved through emulsion copolymerization, leading to catalysts with H+ contents in the range of 2.2−2.5 mmol g−1 and surface areas of 45−120 m2 g−1. These catalysts show high selectivity and stability, making them valuable in material science and catalysis (Feyen, Weidenthaler, Schüth, & Lu, 2010).
Biosynthesis and Yeast Cultivation
Precursor Directed Biosynthesis : this compound is produced via precursor-directed biosynthesis in various yeasts. Cultivation of yeasts like Candida sp. and Saccharomyces cerevisiae on specific carbon sources leads to the production of this compound isomers. This method demonstrates the potential of using yeasts for the directed preparation of fatty acids with specific pharmacological properties (Řezanka, Kolouchová, & Sigler, 2015).
Medical Research and Cancer Treatment
Inhibiting Cell Proliferation in Cancer Cells : this compound exhibits significant inhibition of cell proliferation and migration, and promotes apoptosis in non-small cell lung cancer cells, including those with acquired resistance to gefitinib. This suggests its potential as an effective agent against lung cancer in vitro (Xu et al., 2019).
Genetic Modification and Agricultural Science
Genetically Modified Organisms : this compound levels are analyzed in the risk assessment of genetically modified soybeans. The differences in fatty acid composition, including this compound, between modified and conventional soybeans are critical in evaluating their safety and potential environmental impact (Andersson et al., 2011).
Optimization in Microbial Production
Optimization of Fatty Acid Production : The production of this compound is optimized in genetically engineered strains of the yeast Yarrowia lipolytica. This optimization is significant for the potential industrial-scale production of this compound, highlighting its applications in biofuel and chemical industries (Al Sahyouni et al., 2022).
Environmental Remediation and Bio-Electrochemical Synthesis
Bio-Electrochemical Synthesis for Environmental Remediation : this compound is synthesized by Clostridium ljungdahlii in bio-electrochemical cells. This method, utilizing CO2 reduction, is a sustainable alternative for non-renewable, petroleum-based polymer production, implying a significant role in environmental remediation (Jabeen & Farooq, 2016).
Mechanism of Action
Heptadecenoic acid plays a role in the inhibition of powdery mildew by causing membrane disruption resulting in the release of intracellular electrolytes and proteins and eventually cytoplasmic disintegration of mycelia . It also has a role in the degradation of fatty acids with double bonds on even-numbered carbons .
Safety and Hazards
Future Directions
A study on the production of Heptadecenoic acid by the oleaginous yeast Yarrowia lipolytica has shown promising results . The study optimized the biosynthesis of this compound using a design of experiment strategy involving a central composite design . The results obtained in this work pave the way toward the process upscale of this compound and encourage its industrial production .
Properties
IUPAC Name |
(E)-heptadec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h15-16H,2-14H2,1H3,(H,18,19)/b16-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHPRJRWZDWFBJ-FOCLMDBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26265-99-6 | |
| Record name | Heptadecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026265996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4E,6E,10E)-20,22-Dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B1239542.png)

![(5E,7E,9E)-10-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]deca-5,7,9-trienoic acid](/img/structure/B1239544.png)
![(2R)-2-[[(2R,3R,4R)-2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxobutyl]amino]-2-[(2S,3R,4S,5S)-5-(2,4-dioxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]acetic acid](/img/structure/B1239545.png)
![2-[[(1S,4aS,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]benzene-1,4-diol](/img/structure/B1239546.png)





![3-N-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1,2,4-triazole-3,4-diamine](/img/structure/B1239559.png)
![methyl 5-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1239561.png)
![[4-({3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B1239562.png)

